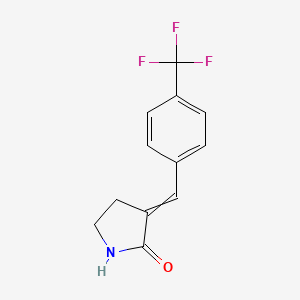

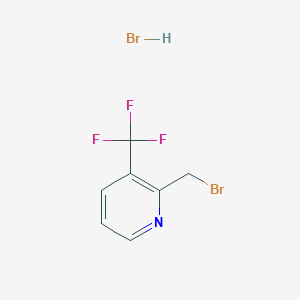

![molecular formula C9H6BrF3N2O2 B1448361 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate CAS No. 1187931-89-0](/img/structure/B1448361.png)

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate

Descripción general

Descripción

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is a chemical compound with the linear formula C9H6BrF3N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its IUPAC name is 5-bromoimidazo[1,5-a]pyridine trifluoroacetate .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular weight of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is 311.06 . Its InChI code is 1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) .Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]pyridine involves several steps, including the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is a white solid .Aplicaciones Científicas De Investigación

Agrochemicals

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate: is a key structural component in the synthesis of a variety of agrochemicals. Its incorporation into compounds can enhance their interaction with biological targets, potentially leading to the development of new herbicides and pesticides. The bromine atom in particular can be crucial for the bioactivity of these molecules .

Pharmaceutical Research

In pharmaceuticals, this compound serves as a building block for the creation of drugs with potential therapeutic effects. Its structure is found in molecules that interact with cellular targets, which could lead to the development of novel treatments for diseases. Researchers are exploring its use in the synthesis of compounds with anti-inflammatory, analgesic, and antipyretic properties .

Material Science

The compound’s stability and structural features make it an excellent candidate for creating new materials. It could be used in the design of organic semiconductors, which are essential for flexible electronics, or as a component in light-emitting diodes (LEDs) for improved display technologies .

Optoelectronic Devices

Due to its luminescent properties, 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is being researched for use in optoelectronic devices. These include organic light-emitting diodes (OLEDs) and other components that require stable, luminescent materials capable of emitting light when subjected to an electric current .

Chemical Sensors

The compound’s structure allows for the development of chemical sensors. These sensors can detect the presence of various substances based on changes in the compound’s luminescence properties, making it valuable for environmental monitoring and industrial process control .

Anti-Cancer Agents

Researchers are investigating the use of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate in the synthesis of anti-cancer agents. Its ability to incorporate into molecules that can selectively target cancer cells offers a promising avenue for the development of new chemotherapeutic drugs .

Confocal Microscopy and Imaging

The luminescent properties of this compound make it suitable for use as emitters in confocal microscopy and imaging. This application is particularly useful in biological research, where it can help visualize cellular components and processes with high resolution .

Coordination Chemistry

In coordination chemistry, 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate can act as a ligand to form complexes with various metals. These complexes can have diverse applications, ranging from catalysis to the study of metalloproteins in biochemistry .

Mecanismo De Acción

Propiedades

IUPAC Name |

5-bromoimidazo[1,5-a]pyridine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDODEQRXWSGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)Br.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

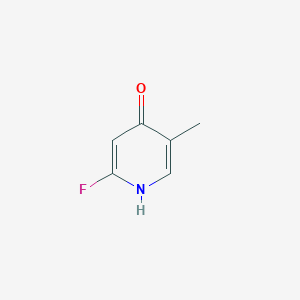

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)

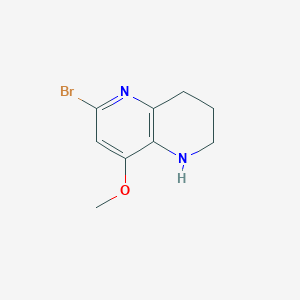

![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)

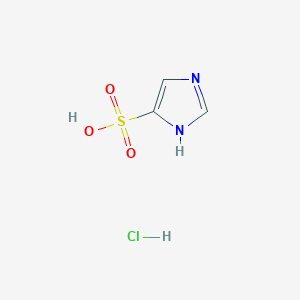

![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)

![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)

![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)

![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)